molecular formula C11H14N4 B8728124 5-Methyl-6-(piperazin-1-yl)nicotinonitrile

5-Methyl-6-(piperazin-1-yl)nicotinonitrile

Cat. No. B8728124
M. Wt: 202.26 g/mol
InChI Key: NWDBDSSTFYJNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6-(piperazin-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-6-(piperazin-1-yl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-6-(piperazin-1-yl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methyl-6-(piperazin-1-yl)nicotinonitrile

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-methyl-6-piperazin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N4/c1-9-6-10(7-12)8-14-11(9)15-4-2-13-3-5-15/h6,8,13H,2-5H2,1H3

InChI Key

NWDBDSSTFYJNMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Cyano-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (2.45 g) described in Preparation Example 102 was dissolved in dichloromethane (15 mL), trifluoroacetic acid (5 mL) was added, and the mixture was stirred at room temperature for 6 hr. The solvent was evaporated from the reaction mixture, aqueous potassium carbonate solution was added, and the mixture was extracted with chloroform. The solvent was evaporated from the organic layer, the obtained residue was purified by NH-coated silica gel silica gel column chromatography (hexane:ethyl acetate) to give the title compound (1.07 g).
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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